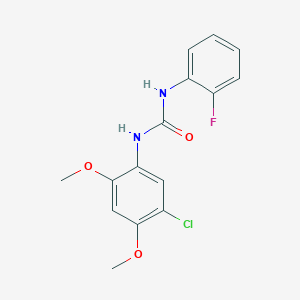
ethyl 3-(9-anthryl)-2-cyanoacrylate
Descripción general
Descripción
Ethyl 3-(9-anthryl)-2-cyanoacrylate is part of the cyanoacrylate family, compounds known for their quick adhesive properties and polymerization upon contact with moisture. The incorporation of an anthracene moiety into the cyanoacrylate structure suggests potential for unique optical properties and reactivity due to the anthracene's aromatic structure.
Synthesis Analysis
The synthesis of related cyanoacrylate compounds involves regioselective coupling reactions. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates have been synthesized through the reaction of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, yielding good yields and demonstrating the versatility of cyanoacrylate derivatives in functionalization (Arfaoui & Amri, 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, has been extensively used to characterize the structure and conformation of cyanoacrylate derivatives. One study on a similar ethyl 2-cyano-3-substituted compound revealed its structural characteristics using X-ray diffraction, demonstrating the importance of molecular geometry in understanding the properties of these compounds (Gupta et al., 2007).
Chemical Reactions and Properties
Cyanoacrylate compounds undergo polymerization in the presence of moisture, leading to the formation of strong adhesives. The reactivity of ethyl 2-cyanoacrylate with trivalent phosphorus compounds, for example, can result in various products including betaines and spirophosphoranes, highlighting the diverse chemical behavior of cyanoacrylate derivatives (Gololobov et al., 1994).
Physical Properties Analysis
The physical properties of cyanoacrylate compounds, such as their polymerization behavior and thermal stability, are crucial for their application as adhesives. Studies have shown that the thermal degradation of poly(ethyl cyanoacrylate) predominantly occurs through an unzipping depolymerization process, initiated from the polymer chain terminus (Han et al., 2008).
Chemical Properties Analysis
The chemical properties of cyanoacrylates, including their reactivity, polymerization kinetics, and interactions with various substrates, are influenced by their molecular structure. The interaction of ethyl 2-cyanoacrylate with trivalent phosphorus compounds, leading to unusual transformations, illustrates the complex chemical behavior of these compounds (Gololobov et al., 1994).
Propiedades
IUPAC Name |
ethyl (Z)-3-anthracen-9-yl-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-2-23-20(22)16(13-21)12-19-17-9-5-3-7-14(17)11-15-8-4-6-10-18(15)19/h3-12H,2H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLSITVKFQWBAG-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(9-anthryl)-2-cyanoacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[4-(acetylamino)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4543392.png)
![ethyl 6-ethyl-2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4543413.png)

![ethyl {2-[(3-fluorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4543433.png)

![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4543444.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4543452.png)
![2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4543457.png)
![2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4543474.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4543479.png)

![2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4543487.png)
![2-({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4543510.png)
